molecular formula C22H21FN2OS B6502120 1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine CAS No. 941897-06-9

1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine

Cat. No. B6502120
CAS RN: 941897-06-9
M. Wt: 380.5 g/mol
InChI Key: MWNXZDHMCFJGAC-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine” is a chemical compound with the molecular formula C22H21FN2OS . It is structurally similar to benzylpiperazine, a substance often used as a recreational drug known for its euphoriant and stimulant properties .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are crucial for synthesis problems . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “1-benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine” includes a benzyl group attached to a piperazine ring, a furan ring, and a fluorophenyl group . The compound contains a total of 64 bonds, including 39 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 3 double bonds, and 23 aromatic bonds .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The main involvement of CYP3A4 in the phase I metabolism of similar compounds has been reported .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-fluorophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXZDHMCFJGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine

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